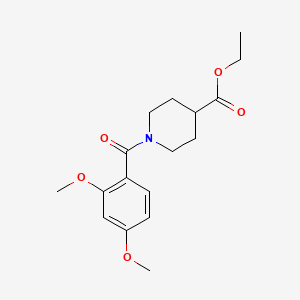![molecular formula C14H20N6 B5306410 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of certain viral enzymes, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the replication of certain viruses by inhibiting the activity of viral enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine. These include further studies to understand its mechanism of action, optimization of its synthesis method, and the development of new therapeutic applications. Additionally, this compound could be further studied for its potential as an antiviral agent and its ability to inhibit the replication of other viruses. Further research could also be conducted to determine the potential side effects of this compound and its safety for human use.
Synthesis Methods
The synthesis of 4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentenone. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 4-methyl-1H-1,2,3-triazole-1-yl)ethylamine to form the desired compound.
Scientific Research Applications
4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown potential as an antiviral agent and has been found to inhibit the replication of certain viruses.
properties
IUPAC Name |
4-cyclopentyl-N-[2-(4-methyltriazol-1-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-11-10-20(19-18-11)9-8-16-14-15-7-6-13(17-14)12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBNCSQWEQJBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CCNC2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5306348.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
![7-(3,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5306360.png)

![ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5306380.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)

![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)

![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)